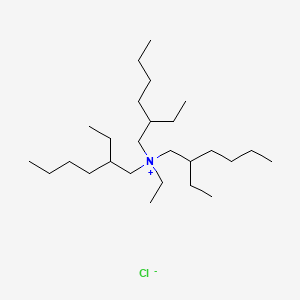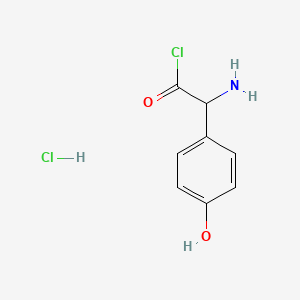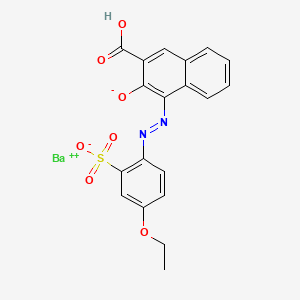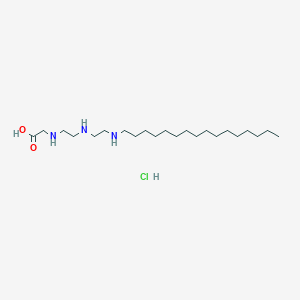
Hexadecylaminoethylaminoethylglycine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecylaminoethylaminoethylglycine monohydrochloride is a chemical compound with the molecular formula C22H48ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hexadecyl chain, making it useful in various biochemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexadecylaminoethylaminoethylglycine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Hexadecylamine: Hexadecylamine is synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Aminoethylaminoethylglycine: This intermediate is prepared by reacting glycine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling hexadecylamine with aminoethylaminoethylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form hexadecylaminoethylaminoethylglycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecylaminoethylaminoethylglycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Hexadecylaminoethylaminoethylglycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of hexadecylaminoethylaminoethylglycine monohydrochloride involves its interaction with cell membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecyltrimethylammonium bromide: Another surfactant with a similar long alkyl chain but different functional groups.
Dodecylamine: A shorter-chain amine with similar properties but lower hydrophobicity.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
Hexadecylaminoethylaminoethylglycine monohydrochloride is unique due to its combination of a long hydrophobic chain and multiple amino groups, making it versatile for various applications in research and industry .
Propiedades
Número CAS |
21938-00-1 |
|---|---|
Fórmula molecular |
C22H48ClN3O2 |
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27;/h23-25H,2-21H2,1H3,(H,26,27);1H |
Clave InChI |
IJXJQOXIQYMIEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



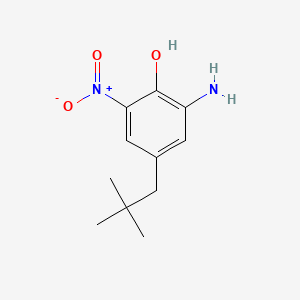
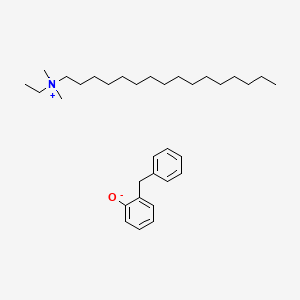
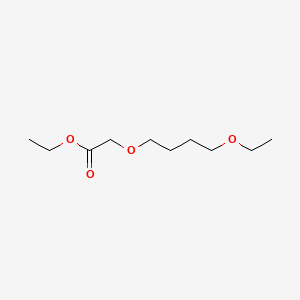
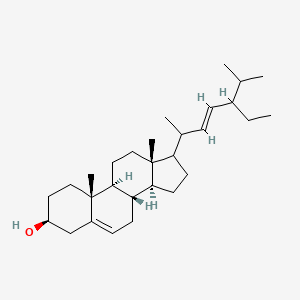
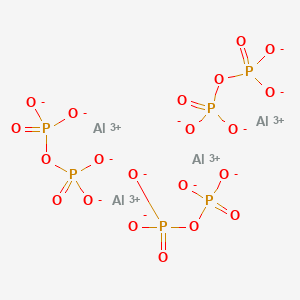

![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
